[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate
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Overview
Description
[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate is a complex organic compound with a unique structure It belongs to the class of steroids and is characterized by its multiple ring system and various functional groups, including hydroxyl, carbonyl, and ester groups
Preparation Methods
The synthesis of [2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate involves multiple steps, starting from simpler steroid precursors. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Esterification: Formation of ester bonds by reacting carboxylic acids with alcohols.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular reactions.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Chemical Reactions Analysis
[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed to form carboxylic acids and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex steroids and organic molecules.
Biology: Studied for its potential effects on biological systems, including hormone regulation and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate involves its interaction with specific molecular targets, such as hormone receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include hormone signaling pathways and metabolic pathways.
Comparison with Similar Compounds
Similar compounds to [2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate include other steroids with similar ring structures and functional groups. Some examples are:
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one .
- 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate .
These compounds share similar structural features but may differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C27H38O8 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate |
InChI |
InChI=1S/C27H38O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h13,18-20,23,29H,5-12,14-15H2,1-4H3 |
InChI Key |
BPAMAIXNRIHJGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC |
Origin of Product |
United States |
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